Dab-boro-Nle

Description

Properties

Molecular Formula |

C9H22BN3O3 |

|---|---|

Molecular Weight |

231.1 g/mol |

IUPAC Name |

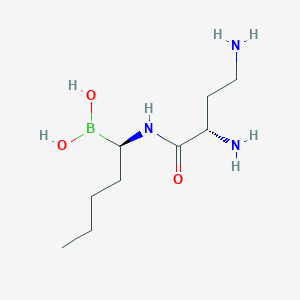

[(1R)-1-[[(2S)-2,4-diaminobutanoyl]amino]pentyl]boronic acid |

InChI |

InChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1 |

InChI Key |

JAXKDVVQQUKJKR-YUMQZZPRSA-N |

SMILES |

CCCC[C@@H](B(O)O)NC([C@@H](N)CCN)=O |

Isomeric SMILES |

B([C@H](CCCC)NC(=O)[C@H](CCN)N)(O)O |

Canonical SMILES |

B(C(CCCC)NC(=O)C(CCN)N)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dab-boro-Nle; DabboroNle; Dab boro Nle |

Origin of Product |

United States |

Molecular Architecture and Biochemical Modality of Dab Boro Nle

Structural Significance of the Boronic Acid Moiety in Enzyme Interaction

The boronic acid group is the cornerstone of the inhibitory action of compounds like Dab-boro-Nle. ontosight.ai This moiety contains a boron atom with a vacant p-orbital, rendering it a Lewis acid, which is an electron-pair acceptor. marquette.edu This electrophilic nature allows it to form a stable, covalent (dative) bond with nucleophilic residues, such as the serine or histidine found in the active sites of many proteases. marquette.edupnas.orgmdpi.com

When the inhibitor binds to the enzyme, the boronic acid group interacts with the catalytic serine residue. This interaction leads to the formation of a tetrahedral boronate adduct, which is a stable mimic of the transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. ontosight.aimarquette.edu By locking the enzyme in this transition-state-like conformation, the inhibitor effectively halts the catalytic cycle. ontosight.ai This mechanism of action, forming a covalent yet reversible bond, is characteristic of boronic acid-based inhibitors and contributes to their high potency. marquette.edumdpi.com Furthermore, the hydroxyl groups on the boron atom can participate in additional hydrogen bonding interactions within the active site, further anchoring the inhibitor and enhancing binding affinity. marquette.edu

Stereochemical Considerations in this compound Activity

The biological activity of enzyme inhibitors is profoundly influenced by their three-dimensional structure. In this compound, the specific stereochemistry is critical for its potent and selective inhibition of DPP7. The full chemical name, ((R)-1-((S)-2,4-Diaminobutanamido)pentyl)boronic acid, specifies the precise spatial arrangement at its two chiral centers. ontosight.aihodoodo.com

The stereochemistry is defined as:

(S)-configuration at the alpha-carbon of the 2,4-diaminobutanoic acid (Dab) residue.

(R)-configuration at the carbon atom bearing the boronic acid group in the boro-norleucine (boro-Nle) moiety.

This specific D-L diastereomeric arrangement (referring to the configuration of the amino acid mimics) is not accidental. researchgate.net The defined geometry ensures that the functional groups of the inhibitor are presented to the enzyme's active site in the optimal orientation for binding. Any alteration to this stereochemistry would likely result in a significant loss of potency, as the precise fit between the inhibitor and the enzyme's binding pockets would be disrupted. researchgate.net Research on other dipeptide boronic acid inhibitors has demonstrated that different diastereomers can exhibit orders of magnitude differences in inhibitory effectiveness, underscoring the crucial role of stereochemistry in achieving high-affinity interactions. researchgate.net

Dipeptide Mimicry: The this compound Scaffold

This compound is classified as a peptide mimetic, specifically designed to replicate the structure of a dipeptide substrate. researchgate.netmdpi.com This molecular mimicry allows it to be recognized by and bind to the active site of dipeptidyl peptidases. The scaffold consists of two key components that correspond to the P1 and P2 positions of a natural peptide substrate.

This compound Scaffold Components

| Position | Residue | Function |

|---|---|---|

| P1 | boro-Norleucine (boro-Nle) | Occupies the S1 subsite of the enzyme; provides the boronic acid "warhead" for covalent inhibition. Crucial for selectivity against other dipeptidyl peptidases. researchgate.net |

| P2 | 2,4-Diaminobutanoic acid (Dab) | Occupies the S2 subsite of the enzyme; contributes to binding affinity and specificity. researchgate.netontosight.ai |

The combination of these two residues creates a powerful inhibitor. The boro-norleucine at the P1 position was specifically chosen for its ability to "dial out" inhibitory activity against related enzymes like DPP4, DPP8, and DPP9, thus conferring high selectivity for DPP7. researchgate.netresearchgate.net The Dab residue at the P2 position complements this, ensuring a snug fit within the enzyme's binding cleft. This intelligent design results in this compound being one of the most potent and selective inhibitors of DPP7 identified, with a reported IC50 value in the picomolar range (480 pM). researchgate.netwikigenes.org

Enzymatic Inhibition Mechanism of Dab Boro Nle Against Dipeptidyl Peptidase 7 Dpp7

Dipeptidyl Peptidase 7 (DPP7) as a Biological Target

DPP7, also known by several other names including dipeptidyl peptidase II (DPP2), quiescent cell proline dipeptidase (QPP), and dipeptidyl arylamidase II, is a member of the serine protease family. It plays crucial roles in various cellular processes, making it a significant target for therapeutic intervention.

DPP7 is characterized by its ability to cleave dipeptides from the N-terminus of oligopeptides, particularly those with proline residues at the P1 position. nih.govuniprot.org Structurally, it possesses a common catalytic domain, an α/β-hydrolase fold, which it shares with other dipeptidyl peptidases like DPP4. However, DPP7 exhibits distinct "specificity domains" with a unique, entirely helical fold, contrasting with the β-propeller fold found in DPP4. researchgate.netnih.gov The enzyme's catalytic triad, essential for its proteolytic activity, consists of Ser162, Asp418, and His443. researchgate.netnih.govnih.gov DPP7 is typically localized to intracellular vesicles and demonstrates optimal activity across a broad pH range, from 5.5 to 7.0. nih.gov Furthermore, DPP7's enzymatic activity is dependent on homodimerization, with stable dimers being crucial for its function. researchgate.netnih.gov

DPP7 is recognized for its role in maintaining lymphocyte quiescence by suppressing apoptosis. nih.govnih.gov Inhibition of DPP7 has been shown to disrupt this quiescent state, leading to apoptosis in lymphocytes and fibroblasts, often mediated by the induction of key cell death regulators like c-Myc and p53. nih.gov Beyond its role in immune cell homeostasis, DPP7 is implicated in cellular signaling pathways, including neuroactive ligand–receptor interaction and olfactory transduction. nih.gov Its altered expression has been noted in various cancers, suggesting its potential as a prognostic biomarker and therapeutic target. For instance, in colorectal cancer (CRC), elevated DPP7 expression correlates with higher tumor stages, lymphatic invasion, and poorer patient survival. nih.gov

Covalent Reversible Interaction with Serine Proteases

Dab-boro-Nle functions as an inhibitor of serine proteases, including DPP7, through a mechanism involving a covalent, yet reversible, interaction. Boronic acids, as a class, are well-established transition state analogues for serine proteases. ontosight.aipsu.edunih.govnih.govnih.gov They achieve inhibition by forming a tetrahedral adduct with the catalytic serine residue within the enzyme's active site. This adduct formation is covalent, as the boronic acid moiety forms a bond with the serine hydroxyl group. However, this bond is typically reversible, allowing the inhibitor to dissociate from the enzyme, a characteristic that can influence its therapeutic profile compared to irreversible inhibitors. psu.edunih.gov

Transition State Analogue Mimicry by the Boronic Acid Moiety

The efficacy of this compound as an inhibitor is largely attributed to its boronic acid moiety, which acts as a transition state analogue. nih.govresearchgate.net Boron, with its empty p orbital, readily coordinates with nucleophilic heteroatoms like oxygen. In the context of serine proteases, the boronic acid group forms a stable tetrahedral intermediate with the active site serine residue. This tetrahedral structure closely resembles the high-energy transition state that occurs during the natural hydrolysis of a substrate peptide bond. ontosight.ainih.govnih.govnih.gov By binding to and stabilizing this transition state, the boronic acid moiety effectively blocks the enzyme's catalytic function, leading to potent inhibition. The reversible nature of this covalent interaction is key to its mechanism. nih.govresearchgate.net

Specificity Determinants of this compound for DPP7 over Other Dipeptidyl Peptidases (DPPs 4, 8, 9, FAP)

A critical aspect of this compound's inhibitory profile is its selectivity for DPP7 over other related dipeptidyl peptidases, such as DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP). This compound, specifically identified as compound 4g in research, has been characterized as the most selective and potent DPP7 inhibitor, exhibiting an IC50 value of 480 pM against DPP7. nih.govresearchgate.net The incorporation of a boro-norleucine residue at the P1 position, as opposed to boro-proline, significantly reduces the inhibitor's activity against DPP4, FAP, DPP8, and DPP9. nih.govmolaid.com These structural differences, particularly in the enzyme's active site and specificity-determining regions, allow for the design of inhibitors like this compound that exhibit high affinity for DPP7 while minimizing interactions with other DPP family members. researchgate.netnih.gov This selectivity is crucial for developing targeted therapies with reduced off-target effects.

Comparative Inhibition Potency of this compound

| Enzyme | IC50 Value for this compound |

| DPP7 | 480 pM |

| DPP4 | Significantly > 480 pM |

| FAP | Significantly > 480 pM |

| DPP8 | Significantly > 480 pM |

| DPP9 | Significantly > 480 pM |

Compound List:

this compound (also referred to as 4g)

Dipeptidyl Peptidase 7 (DPP7)

Dipeptidyl Peptidase 4 (DPP4)

Fibroblast Activation Protein (FAP)

Dipeptidyl Peptidase 8 (DPP8)

Dipeptidyl Peptidase 9 (DPP9)

Dab-Pip (L-2,4-diaminobutyryl-piperidinamide)

Val-boro-Pro (Talabostat, PT-100)

Structure Activity Relationship Sar Investigations of Dab Boro Nle and Analogues

Impact of P1 (Boro-Norleucine) Modifications on Inhibitory Potency

Modifications at the P1 position, where the boro-norleucine moiety is situated, significantly influence the inhibitory potency of Dab-boro-Nle analogues. The boronic acid group itself is crucial for potent inhibition, as replacing it with an amide or carboxylic acid group typically results in a loss of activity researchgate.net. Research into serine protease inhibitors has shown that variations in the amino acid residue incorporated into the boronic acid warhead can alter potency. For instance, while basic residues are often preferred at P1 for certain proteases, neutral P1 boronic acids can also yield potent inhibitors researchgate.net. Studies on related peptide boronic acids have indicated that the nature of the R-group attached to the boronic acid can affect binding affinity and stereoselectivity towards specific proteases rcsb.org. For example, changing the substituent from p-chlorophenyl to a 1-naphthyl group in similar boronic acid derivatives altered the stereoselective binding to alpha-chymotrypsin and subtilisin Carlsberg rcsb.org.

Derivatization Strategies and Their Effects on Enzyme Binding

Various derivatization strategies are employed to optimize the binding affinity, pharmacokinetic properties, and cellular activity of peptide boronic acid inhibitors like this compound. The boronic acid moiety, while crucial for covalent inhibition, can sometimes impair cellular uptake mdpi.com. Strategies to overcome this include modifying the N-terminal acyl functionality or exploring different linker chemistries. For instance, research on tyropeptin-boronic acid derivatives involved modifications of the N-terminal acyl group and preliminary investigations into P1 and P2 variants to enhance biological activity researchgate.net. In some cases, boronic esters are synthesized, which can serve as prodrugs or offer different binding characteristics compared to the free boronic acid nih.gov. The precise interaction of the inhibitor with the enzyme's active site is often elucidated through X-ray crystallography, revealing how modifications at different positions, including P1 and P2, contribute to the formation of stable tetrahedral adducts with the catalytic serine mdpi.comrcsb.org.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding the complex interplay between chemical structure and biological activity for this compound analogues. These models aim to correlate specific structural descriptors with observed inhibitory potency and selectivity. While direct QSAR models specifically for "this compound" were not explicitly detailed in the initial search results, QSAR studies on related peptide boronic acid inhibitors have been conducted. These studies typically involve synthesizing a library of analogues with systematic variations in amino acid residues at key positions (e.g., P1, P2, P3) and correlating these structural changes with measured IC50 or Ki values. Such analyses help identify key pharmacophores and guide the design of more potent and selective inhibitors. For example, QSAR investigations on peptide aldehydes targeting the 20S proteasome have highlighted the importance of hydrophobic groups at P1 and P3, and bulky substituents at P2, in enhancing inhibitory activity nih.gov. Similarly, QSAR models for other protease inhibitor classes often incorporate parameters related to hydrophobicity, electronic properties, and steric bulk of the amino acid side chains to predict inhibitory potency nih.govnih.gov.

Compound List

this compound

Boroarginine

MG101

MG132

Ahx-FSQn(boro)Bpg

Tyropeptin

Bortezomib

MG262

I-14

Val-boroPro

Pro-boroPro

Ala-boroPro

Chemical Synthesis Approaches for Dab Boro Nle and Its Derivatives

Synthetic Pathways to Boronic Acid-Containing Peptidomimetics

The development of synthetic pathways for boronic acid-containing peptidomimetics has seen significant advancements, moving beyond traditional methods to more versatile building-block approaches. Peptide-boronic acids (PBAs) are recognized for their utility as protease inhibitors and covalent ligands in structural biology rsc.org.

One prominent strategy involves the use of α-aminoboronates as versatile building blocks rsc.orgrsc.orgrsc.org. This approach allows for the straightforward conversion of Fmoc-protected amino acids into their boron analogues in a few steps. These boron analogues can then be immobilized on solid supports for subsequent on-resin transformations, leading to diverse sequences with high purity rsc.orgrsc.orgrsc.org. This method circumvents common synthetic challenges such as multi-step routes and low yields rsc.org.

Another pathway utilizes multicomponent reactions, such as the Ugi reaction, with amphoteric α-borylaldehydes to synthesize β-amino boronate peptidomimetics acs.orgacs.orgnih.gov. This approach offers a direct route to these compounds, with a mild deprotection method yielding stable boronic acid forms that exhibit notable stability towards protodeborylation acs.orgacs.orgnih.gov.

The Matteson homologation, which employs chiral α-chloroboronic esters as key intermediates, is a well-established building block strategy for creating α-aminoboronates rsc.orgnih.gov. While this method offers high stereocontrol, the reaction conditions can be harsh, limiting the substrate scope and requiring subsequent transformations rsc.orgnih.gov.

Recent advancements include asymmetric catalytic methods, such as rhodium-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters, which enable the enantioselective synthesis of α-aminoboronic derivatives nih.gov. Furthermore, asymmetric hydroboration of α-arylenamides using chiral ligands has provided access to chiral α-amino tertiary boronic esters acs.orgrsc.org.

Stereoselective Synthesis of Dab-boro-Nle

The synthesis of this compound requires precise control over stereochemistry, as it is a chiral molecule. Stereoselective synthesis is crucial for obtaining the desired enantiomer with high purity.

Methods for achieving stereoselectivity in the synthesis of α-aminoboronic acid derivatives include:

Matteson Homologation: This classic method is known for its stereocontrolled synthesis of α-chloroboronic esters, which serve as precursors for α-aminoboronates rsc.orgnih.govresearchgate.net.

Catalytic Asymmetric Synthesis: Approaches employing chiral catalysts, such as copper or rhodium complexes with chiral ligands, have been developed for the enantioselective synthesis of α-aminoboronic acid derivatives nih.govacs.orgrsc.org. For instance, copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters can yield enantioenriched α-aminoboronic derivatives nih.gov. Rhodium-catalyzed asymmetric hydroboration of α-arylenamides has also been reported to produce chiral α-amino tertiary boronic esters with excellent enantioselectivities acs.orgrsc.org.

Substrate-Controlled Approaches: Methods involving chiral auxiliaries attached to substrates, such as chiral sulfinylimines, have been utilized for stereoselective borylation of imines rsc.org.

While specific literature detailing the stereoselective synthesis of "this compound" by name is not directly found in the provided snippets, the general methodologies for synthesizing chiral α-aminoboronic acids are applicable. The IUPAC name for this compound, ((R)-1-((S)-2,4-diaminobutanamido)pentyl)boronic acid, indicates specific stereocenters (R at the pentyl boronic acid carbon and S at the diaminobutanamido carbon) that would need to be controlled during synthesis hodoodo.com.

Purification and Characterization Methodologies in Synthesis Research

Following synthesis, rigorous purification and characterization are essential to confirm the identity, purity, and stereochemistry of this compound and its derivatives.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a standard technique for purifying peptides and peptidomimetics, including boronic acid derivatives rsc.orgsielc.comnih.govmdpi.comnih.govwaters.comsemanticscholar.orgwur.nl. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase mdpi.com. Specialized columns like Primesep P have been used for separating aromatic boronic acids sielc.com.

Solid-Phase Extraction (SPE): SPE can be employed for the initial cleanup of reaction mixtures.

Flash Column Chromatography: This is a common method for purifying organic compounds, and specific adaptations, such as impregnating silica (B1680970) gel with boric acid, have been developed to improve the purification of pinacol (B44631) boronic esters by suppressing losses due to over-adsorption researchgate.net.

Crystallization: While often challenging for boronic esters, crystallization can be a purification method if suitable conditions are found researchgate.net.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.

¹H NMR and ¹³C NMR: Provide detailed information about the proton and carbon environments within the molecule, confirming connectivity and functional groups nih.gov.

¹¹B NMR Spectroscopy: This technique is crucial for characterizing boron-containing compounds. It can distinguish between different boron species (e.g., sp²-hybridized boronic acid vs. sp³-hybridized borates/boronate esters) and monitor their chemical environment and equilibria rsc.orgnsf.govacs.orgsdsu.edunih.gov. The chemical shifts observed in ¹¹B NMR can provide insights into the electronic and steric environment around the boron atom, aiding in the confirmation of tetrahedral or trigonal planar geometries nih.gov.

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and HRMS (High-Resolution Mass Spectrometry) are used to determine the molecular weight and elemental composition of the synthesized compounds, confirming their identity and purity mdpi.comnih.gov.

Infrared (IR) Spectroscopy: Can provide information about functional groups present in the molecule.

Elemental Analysis: Used to confirm the elemental composition of the compound.

Biochemical and Biophysical Characterization of Dab Boro Nle Interactions

Enzyme Kinetic Analysis of DPP7 Inhibition by Dab-boro-Nle

Information regarding the kinetic parameters of DPP7 inhibition by this compound is not available in the reviewed literature. A typical enzyme kinetic analysis would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency. This would involve measuring the rate of DPP7-catalyzed substrate hydrolysis at various substrate and inhibitor concentrations. The data would then be plotted, for example, using a Lineweaver-Burk plot, to visualize the kinetic mechanism.

Comparative Enzyme Inhibition Assays against Dipeptidyl Peptidases (DPPs 4, 8, 9, FAP)

There is no publicly available data comparing the inhibitory activity of this compound against a panel of dipeptidyl peptidases, including DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP). Such comparative assays are crucial for determining the selectivity of an inhibitor. High selectivity for a specific DPP is often a desirable characteristic for therapeutic candidates to minimize off-target effects.

Binding Affinity Studies and Determination of Inhibition Constants (IC50, Ki)

Specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound against DPP7 or any other DPPs could not be located. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. The Ki value is a more fundamental measure of binding affinity between the inhibitor and the enzyme.

Interactive Data Table of Hypothetical Inhibition Constants for this compound

The following table is a placeholder to illustrate how such data would be presented and is not based on experimental results.

| Enzyme | IC50 (nM) | Ki (nM) |

| DPP7 | Data not available | Data not available |

| DPP4 | Data not available | Data not available |

| DPP8 | Data not available | Data not available |

| DPP9 | Data not available | Data not available |

| FAP | Data not available | Data not available |

Spectroscopic and Calorimetric Approaches to Ligand-Enzyme Complex Characterization

No studies employing spectroscopic or calorimetric methods to characterize the interaction between this compound and any DPP enzyme were found. Techniques such as isothermal titration calorimetry (ITC) could provide detailed thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, which offer insights into the forces driving the interaction. Spectroscopic methods like fluorescence spectroscopy or circular dichroism could be used to probe conformational changes in the enzyme upon inhibitor binding.

Computational Chemistry in Dab Boro Nle Research and Design

Molecular Docking Simulations for Ligand-Enzyme Binding Prediction

To report on molecular docking simulations, research would be needed that details the virtual screening of "Dab-boro-Nle" against specific protein targets. This would include data on binding affinities (e.g., docking scores in kcal/mol), interaction profiles (e.g., hydrogen bonds, hydrophobic interactions with specific amino acid residues), and the predicted binding poses of "this compound" within the active site of an enzyme. Such studies are crucial for predicting the potential inhibitory activity of a compound.

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Information in this area would require studies that have performed molecular dynamics simulations on a "this compound"-enzyme complex. Key findings would include analyses of the stability of the complex over time (e.g., Root Mean Square Deviation - RMSD), the flexibility of the protein and ligand (e.g., Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions. These simulations provide insights into the dynamic behavior of the ligand-enzyme interaction.

Quantum Chemical Calculations for Electronic Structure and Reactivity

This section would necessitate research employing quantum chemical methods, such as Density Functional Theory (DFT), to analyze the electronic properties of "this compound". This would involve data on molecular orbital energies (e.g., HOMO-LUMO gap), charge distribution, and electrostatic potential maps. These calculations are fundamental to understanding the compound's intrinsic reactivity and its potential for chemical interactions.

Free Energy Perturbation and Binding Energy Calculations

To provide content for this subsection, studies using methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy of "this compound" to a target enzyme would be required. These calculations offer a more accurate estimation of binding affinity compared to standard docking scores and are computationally intensive.

Chemoinformatics and Ligand-Based Design Strategies

Reporting on chemoinformatics would involve the analysis of "this compound" in the context of larger chemical datasets. This could include quantitative structure-activity relationship (QSAR) models where "this compound" or its analogs are included, pharmacophore modeling based on its known activity, or its inclusion in chemical library design. These strategies are employed when the structure of the biological target is unknown. nih.govjubilantbiosys.com

Translational Research Perspectives for Dab Boro Nle in Chemical Biology

Modulation of Cellular Signaling Pathways via DPP7 Inhibition

Dipeptidyl Peptidase 7 (DPP7), also known as quiescent cell proline dipeptidase (QPP), is an intracellular serine protease that plays a role in various cellular processes. Dab-boro-Nle has been identified as a highly selective and potent inhibitor of DPP7, with a reported IC50 value of 480 pM researchgate.netwikigenes.orgresearchgate.netnih.govresearchgate.netresearchgate.net. The design of this compound, utilizing a boro-norleucine (boro-Nle) residue at the P1 position, has been instrumental in achieving this selectivity. Compared to earlier boronic acid inhibitors employing boro-proline, the incorporation of boro-Nle has demonstrated a significant reduction in inhibitory activity against other related dipeptidyl peptidases, including DPP4, Fibroblast Activation Protein (FAP), DPP8, and DPP9 nih.govresearchgate.netresearchgate.netcapes.gov.br. This enhanced selectivity is crucial for dissecting the specific roles of DPP7.

Research indicates that DPP7 is essential for maintaining the vitality of lymphocytes and fibroblasts, and its inhibition can lead to apoptosis nih.gov. Furthermore, DPP7 activity is implicated in preventing hyperinsulinemia and maintaining glucose homeostasis nih.gov. By selectively inhibiting DPP7, this compound allows researchers to investigate these pathways without confounding effects from inhibition of other proteases, thereby providing a clearer understanding of DPP7's contribution to cellular signaling and metabolic regulation.

Applications in Investigating Enzyme Functionality and Specificity

This compound serves as a valuable chemical tool for elucidating the functional intricacies and specificity of DPP7. Its high potency (IC50 = 480 pM) and demonstrated selectivity for DPP7 over closely related enzymes researchgate.netwikigenes.orgnih.govresearchgate.netresearchgate.netcapes.gov.br enable researchers to specifically target and study DPP7's unique biochemical properties. The structure-activity relationship (SAR) studies, which explore how modifications to the inhibitor's structure influence its binding affinity and inhibitory capacity, have been key to understanding DPP7's active site and substrate recognition nih.govresearchgate.netcapes.gov.bracs.org.

The comparative advantage of boro-Nle over boro-proline in reducing off-target activity against DPP4, FAP, DPP8, and DPP9 underscores the subtle structural differences that dictate enzyme specificity nih.govresearchgate.netcapes.gov.br. By using this compound, researchers can isolate and examine the specific functions of DPP7 in various biological contexts, such as its role in lymphocyte and fibroblast survival nih.gov, without the interference of broader protease inhibition. This targeted approach is fundamental to advancing our understanding of protease families and their distinct physiological roles. Furthermore, boronic acids, as a class, are recognized for their ability to mimic tetrahedral intermediates in enzymatic reactions, making them effective inhibitors for proteases like DPP7 acs.org. The distinct structural features of DPP7, such as its helical cap domain compared to the β-propeller fold of DPP4, also facilitate the design of specific inhibitors like this compound, aiding in the study of these structural determinants of enzyme specificity nih.gov.

Role as a Chemical Probe in Biological Systems

Chemical probes are indispensable tools in chemical biology, defined by their high affinity and selectivity for a specific biological target, allowing for the precise investigation of molecular mechanisms nih.gov. With an IC50 of 480 pM for DPP7 and a significantly reduced activity against other dipeptidyl peptidases researchgate.netwikigenes.orgnih.govresearchgate.netresearchgate.netcapes.gov.br, this compound meets the criteria for a potent and selective chemical probe for DPP7.

Its application allows researchers to interrogate the biological roles of DPP7 in complex cellular environments. By selectively inhibiting DPP7, this compound can be used to study its involvement in processes such as lymphocyte and fibroblast viability nih.gov, or its potential contribution to metabolic homeostasis nih.gov. The development of such targeted inhibitors is crucial for dissecting the specific functions of enzymes within intricate biological networks, providing a molecular handle to probe cellular pathways and identify potential therapeutic targets. The general utility of boronic acids in chemical biology for molecular recognition and enzyme inhibition further supports the role of this compound as a valuable probe nih.gov.

Emerging Avenues and Challenges in Dab Boro Nle Research

Development of Next-Generation DPP7 Inhibitors

The quest for more effective and selective Dipeptidyl Peptidase 7 (DPP7) inhibitors continues, with Dab-boro-Nle serving as a crucial scaffold for development. Research efforts are focused on modifying its structure to enhance potency and selectivity. One promising approach involves the synthesis of dipeptide-based inhibitors with boro-norleucine (boro-Nle) at the P1 position and various C-substituted alpha-amino acids at the P2 position. researchgate.netresearchgate.net This strategy has proven effective, as the boro-Nle residue significantly reduces activity against other dipeptidyl peptidases like DPP4, FAP, DPP8, and DPP9. researchgate.netresearchgate.net

Notably, this compound itself has been identified as a highly potent and selective inhibitor of DPP7, with a reported IC50 value of 480 pM. wikigenes.orgresearchgate.nettufts.edu This exceptional potency and selectivity underscore the potential of the diaminobutyric acid (Dab) at the P2 position in combination with boro-Nle at P1. researchgate.netresearchgate.net

Future development of next-generation DPP7 inhibitors will likely build upon these findings. Strategies may include:

Further optimization of the P2 residue: Exploring a wider range of natural and unnatural amino acids at this position could lead to even greater potency and selectivity.

Modifications to the boronic acid moiety: Altering the boronic acid group could improve its interaction with the active site of DPP7 and potentially enhance its pharmacokinetic properties. sci-hub.se

Exploration of non-peptide scaffolds: While peptidomimetics have shown great promise, the development of small molecule inhibitors that mimic the key interactions of this compound could offer advantages in terms of oral bioavailability and metabolic stability.

The development of these next-generation inhibitors is crucial for advancing our understanding of DPP7's physiological roles and for exploring its potential as a therapeutic target. nih.gov

Integration of Advanced Experimental and Computational Methodologies

The study of this compound and its interaction with DPP7 is greatly enhanced by the integration of sophisticated experimental and computational techniques. These approaches provide a deeper understanding of the molecular basis of inhibition and guide the rational design of new inhibitors. sci-hub.sersc.org

Advanced Experimental Methodologies:

X-ray Crystallography: Determining the crystal structure of DPP7 in complex with inhibitors like this compound provides a detailed, three-dimensional view of the binding interactions. nih.govresearchgate.net This structural information is invaluable for understanding the determinants of inhibitor potency and selectivity and for designing new molecules with improved properties. nih.gov

Enzyme Kinetics and Inhibition Assays: These experiments are essential for quantifying the inhibitory potency (e.g., IC50 values) of this compound and its analogs against DPP7 and other related enzymes. tufts.edu This data is critical for establishing structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques can be used to study the solution-state structure and dynamics of both the inhibitor and the enzyme, providing insights that complement the static picture from X-ray crystallography. acs.org

Activity-Based Protein Profiling (ABPP): This chemical proteomic strategy utilizes activity-based probes to identify and quantify the active state of enzymes within complex biological systems. acs.org ABPP could be employed to assess the in-situ target engagement and selectivity of this compound and its derivatives.

Computational Methodologies:

Molecular Docking: This technique predicts the preferred binding orientation of an inhibitor within the active site of a target protein. mdpi.commdpi.com It is a valuable tool for virtual screening of compound libraries and for prioritizing candidates for synthesis and experimental testing. mdpi.com For boronic acid inhibitors, specialized docking protocols are often required to account for the covalent interaction with the catalytic serine residue. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the inhibitor-enzyme complex, allowing researchers to study the stability of the interaction and the conformational changes that occur upon binding. mdpi.com This can reveal key details about the binding mechanism that are not apparent from static structures.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models can be used to predict the potency of new, unsynthesized molecules and to guide the design of more effective inhibitors.

The synergy between these advanced experimental and computational methods is a powerful engine for discovery in the field of DPP7 inhibition. acs.org Experimental data provides the foundation for building and validating computational models, while computational approaches can rationalize experimental findings and guide the design of new experiments, ultimately accelerating the development of next-generation inhibitors.

Elucidation of Broader Biological Networks Influenced by DPP7 Activity

The potent and selective inhibition of DPP7 by compounds like this compound opens the door to unraveling the broader biological networks in which this enzyme participates. DPP7, also known as quiescent cell proline dipeptidase (QPP), is implicated in various physiological and pathological processes. scbt.comnih.gov

Research indicates that DPP7 plays a role in:

Lymphocyte Function: DPP7 is believed to be important for maintaining the viability of lymphocytes. nih.govjcancer.org Inhibition of DPP7 can lead to apoptosis in these cells, suggesting a role in immune regulation. jcancer.org

Cancer Biology: Altered DPP7 expression has been observed in several cancers. nih.gov For instance, high DPP7 expression has been linked to a poor prognosis in multiple myeloma and chronic lymphocytic leukemia. nih.gov Furthermore, DPP7 has been identified as a potential prognostic biomarker in colorectal cancer, where its overexpression is associated with tumor progression and metastasis. nih.govjcancer.org

Metabolic Regulation: Studies have suggested that DPP7 activity is essential for preventing hyperinsulinemia and maintaining glucose homeostasis. nih.gov

Peptide Metabolism: DPP7 is a serine protease that cleaves dipeptides from the N-terminus of proteins and peptides. scbt.com Its broad substrate specificity suggests it could be involved in the processing of a wide range of biologically active peptides. zlb.denih.gov For example, it has been shown to cleave neuropeptides like casomorphin and bradykinin. nih.gov

The use of specific inhibitors like this compound in cell-based and in vivo models is crucial for dissecting these complex biological roles. By selectively blocking DPP7 activity, researchers can observe the downstream effects on various signaling pathways and cellular processes. This can be further enhanced by "omics" approaches, such as proteomics and metabolomics, to identify the substrates of DPP7 and the pathways it regulates on a global scale.

Furthermore, exploring the functional interactions of DPP7 with other proteins can provide a more comprehensive understanding of its biological context. Techniques like co-immunoprecipitation and proximity-labeling mass spectrometry can identify proteins that physically associate with DPP7, revealing its place within larger protein networks. Understanding these broader networks is essential for fully appreciating the therapeutic potential and possible side effects of targeting DPP7. biorxiv.org

Strategic Directions for Boronic Acid Peptidomimetic Design

The success of this compound as a potent and selective DPP7 inhibitor provides valuable insights for the strategic design of future boronic acid peptidomimetics targeting not only DPP7 but other proteases as well. sci-hub.se Key strategies emerging from this research include:

Substrate Mimicry and P1-P2 Optimization: The design of this compound exemplifies the power of mimicking the natural substrate of the target enzyme. The dipeptide structure with specific amino acid residues at the P1 and P2 positions is critical for achieving high affinity and selectivity. researchgate.net Future design efforts should continue to leverage known substrate specificities of target proteases to guide the selection of P1 and P2 residues. rsc.orguni-regensburg.de For instance, the use of boro-Nle at the P1 position was a key innovation that conferred selectivity for DPP7 over other dipeptidyl peptidases. researchgate.netresearchgate.net

Incorporation of Non-Natural Amino Acids: The use of non-natural amino acids, such as the diaminobutyric acid (Dab) in this compound, can introduce novel chemical features that enhance binding affinity and selectivity. acs.org Exploring a diverse range of non-natural amino acids at various positions within the peptidomimetic scaffold is a promising avenue for discovering inhibitors with unique properties. core.ac.uk

Modulation of the Boronic Acid Warhead: The boronic acid moiety is a versatile functional group that forms a reversible covalent bond with the catalytic serine residue of many proteases. sci-hub.se Strategic modifications to the boronic acid itself or its protecting groups can influence its reactivity, stability, and pharmacokinetic properties. acs.org For example, the design of cyclic borinic acids has been explored to enhance selectivity. sci-hub.se

Structure-Based Design and Computational Modeling: As discussed previously, integrating structural biology and computational chemistry is paramount. nih.govchemrxiv.org X-ray crystal structures of target proteases in complex with inhibitors provide atomic-level blueprints for rational design. researchgate.net Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities, enabling the in-silico screening of virtual libraries of peptidomimetics before committing to chemical synthesis. chemrxiv.org

Diversity-Oriented Synthesis: The development of efficient and versatile synthetic routes is crucial for generating libraries of boronic acid peptidomimetics for screening. rsc.org Building-block approaches, where pre-formed amino-boronic acid units are coupled together, offer a flexible and streamlined path to a wide range of inhibitor candidates. rsc.org

By combining these strategic directions, researchers can continue to develop novel and highly effective boronic acid peptidomimetics for a variety of therapeutic targets. The lessons learned from the development of this compound will undoubtedly pave the way for the next generation of these powerful enzyme inhibitors.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Dab-boro-Nle with high purity, and how can researchers validate its structural integrity?

- Answer : Synthesis should follow protocols optimized for boron-containing compounds, such as Suzuki-Miyaura coupling or solid-phase peptide synthesis, with purification via HPLC. Structural validation requires multi-modal characterization:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm bonding patterns and boron incorporation .

- Mass spectrometry (MS) for molecular weight verification .

- X-ray crystallography (if crystalline) for definitive stereochemical analysis .

- Purity assessment via reverse-phase HPLC with UV/Vis or ELSD detection .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

- Answer : Use the PICO framework to define:

- Population : Target cell lines (e.g., cancer, microbial).

- Intervention : this compound concentration gradients and exposure times.

- Comparison : Negative controls (vehicle-only) and positive controls (known inhibitors/agonists).

- Outcome : Metrics like IC₅₀, apoptosis markers, or enzymatic activity .

- Ensure assays include triplicate runs and blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

- Answer : Apply data triangulation :

- Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

- Meta-analysis of existing studies to identify confounding factors (e.g., cell line specificity, assay protocols) .

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Statistical rigor : Use ANOVA or Bayesian modeling to assess variability significance .

Q. What advanced computational strategies are suitable for elucidating this compound’s mechanism of action at the molecular level?

- Answer : Combine:

- Molecular dynamics (MD) simulations to study protein-ligand interactions over time .

- Density Functional Theory (DFT) for electronic structure analysis of boron’s role in binding .

- Machine learning (e.g., QSAR models) trained on bioactivity datasets to predict off-target effects .

- Cryo-EM or docking studies (if structural data for target proteins exist) .

Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

- Answer : Prioritize ADME parameters :

Methodological Guidance

Q. What strategies enhance the reproducibility of this compound studies?

- Answer :

- Pre-register protocols on platforms like Open Science Framework .

- Detailed Materials Section : Specify vendors, lot numbers, and storage conditions for this compound and reagents .

- Raw data sharing : Deposit spectra, assay curves, and computational inputs in repositories like Zenodo .

Q. How can researchers efficiently locate relevant literature on this compound’s applications?

- Answer : Use Boolean search operators in databases (PubMed, SciFinder):

("this compound" OR "Boronic acid peptide") AND (mechanism OR pharmacokinetics).- Filter by publication date (last 10 years) and article type (original research, reviews) .

- Track citations via Google Scholar’s "Cited by" feature to identify newer studies .

Data Analysis & Interpretation

Q. Which statistical models are most robust for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

- Answer :

- Non-linear regression (e.g., Hill equation) for sigmoidal dose-response curves .

- Mixed-effects models to account for inter-cell-line variability .

- Bootstrap resampling to estimate confidence intervals in small-sample studies .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Answer : Adhere to FINER criteria :

- Feasible : Use the minimum sample size required for statistical power.

- Ethical : Obtain IACUC approval; prioritize non-invasive imaging over terminal endpoints.

- Relevant : Align with translational goals (e.g., cancer therapeutics) .

Tables for Key Parameters

Table 1 : Recommended Analytical Techniques for this compound Characterization

| Property | Technique | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV/Vis | ≥95% peak area |

| Molecular Weight | HRMS | Δ ≤ 2 ppm from theoretical |

| Boron Content | ICP-MS | 1:1 stoichiometry with peptide |

Table 2 : Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.